molecular formula C21H23N3O4S B2685183 N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941967-62-0

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2685183
CAS No.: 941967-62-0
M. Wt: 413.49
InChI Key: RADNMYWUSDGVLI-UHFFFAOYSA-N
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Description

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperidine, benzo[d]thiazole, and benzo[d][1,3]dioxole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzo[d]thiazole core.

    Formation of the benzo[d][1,3]dioxole ring: This step involves the cyclization of catechol derivatives with appropriate carbonyl compounds under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and benzo[d][1,3]dioxole moieties through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other compounds containing piperidine, benzo[d]thiazole, and benzo[d][1,3]dioxole moieties.

    This compound: can be compared with compounds like and .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19(13-7-8-15-16(11-13)28-12-27-15)23-21-22-18-14(5-4-6-17(18)29-21)20(26)24-9-2-1-3-10-24/h7-8,11,14H,1-6,9-10,12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADNMYWUSDGVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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